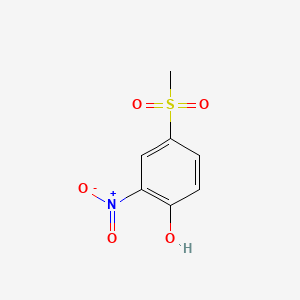
4-(Methylsulfonyl)-2-nitrophenol
Übersicht
Beschreibung
4-(Methylsulfonyl)-2-nitrophenol is a chemical compound that is part of the sulfone group . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation . It is also used to synthesize hydroxyfuranones as antioxidants and anti-inflammatory agents .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of a model based on hepatic cytosol and a primary hepatocyte model . Another method involves the use of aminopeptidase A (APA) inhibitor prodrugs .Molecular Structure Analysis
The molecular structure of this compound is C8H7NO6S . It is a colorless solid that features the sulfonyl functional group .Chemical Reactions Analysis
One of the chemical reactions involving this compound is the esterification reaction .Physical And Chemical Properties Analysis
This compound is a colorless solid that features the sulfonyl functional group . It is soluble in water and has a melting point of about 212 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
4-(Methylsulfonyl)-2-nitrophenol, as part of the broader group of nitrophenol compounds, is involved in various chemical reactions. Shaw and Miller (1970) studied the reactions of nitrophenyl sulfones, including 4-methylsulfonyl-nitrobenzene, in aqueous sodium hydroxide solution. They found that 4-nitrophenol was a major product of the reaction of 4-methylsulfonyl-nitrobenzene with alkali, indicating its chemical reactivity and potential for various industrial applications (Shaw & Miller, 1970).
Electrochemical and Photocatalytic Applications
A significant application of nitrophenol compounds, including this compound, is in the field of electrochemistry and photocatalysis. Research by Jeyapragasam et al. (2018) on molybdenum disulfide nanoparticles highlighted their electrocatalytic activity towards the reduction of 4-nitrophenol, demonstrating its potential for environmental monitoring and pollutant detection (Jeyapragasam et al., 2018). Additionally, Marais et al. (2007) investigated the photocatalysis of 4-nitrophenol using zinc phthalocyanine complexes, which could have implications for environmental remediation and wastewater treatment (Marais et al., 2007).
Environmental Impact and Remediation
This compound, as part of nitrophenol compounds, has been studied for its environmental impact and methods for remediation. Chakraborty et al. (2021) reported the synthesis of composite nanocones for the electrochemical detection and photodegradation of 4-nitrophenol, highlighting the importance of monitoring and eradicating such pollutants from environmental samples (Chakraborty et al., 2021). Similarly, Ji et al. (2017) discussed the role of nitrite in the sulfate radical-based degradation of phenolic compounds, including 4-nitrophenol, which is relevant to groundwater remediation (Ji et al., 2017).
Potential in Medical and Biological Research
Although information specific to this compound in medical and biological research was not found in the papers provided, the broader class of nitrophenol compounds has been utilized in various studies. For instance, Zerilli et al. (1997) examined the involvement of cytochromes P450 in the O-hydroxylation of p-nitrophenol, a closely related compound, indicating the relevance of such compounds in enzymatic and metabolic studies (Zerilli et al., 1997). This suggests potential research applications of this compound in similar biological contexts.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A structurally similar compound, 4-(methylsulfonyl)benzenecarboximidamide, has been reported to interact with the enzyme trypsin-1 . Trypsin-1 plays a crucial role in the digestion of proteins in the human body.
Pharmacokinetics
A related compound, 2-(4-(methylsulfonyl)phenyl)benzimidazoles, has been evaluated for its adme properties . It’s important to note that the ADME properties can significantly impact a compound’s bioavailability and overall pharmacological effect.
Biochemische Analyse
Biochemical Properties
4-(Methylsulfonyl)-2-nitrophenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with glutathione-S-transferase (GST), an enzyme involved in detoxification processes. The compound forms conjugates with GST, facilitating the detoxification of harmful substances. Additionally, this compound can interact with cytochrome P450 enzymes, influencing their activity and affecting the metabolism of other compounds .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This oxidative stress can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase . Additionally, this compound can influence cell proliferation and apoptosis, impacting overall cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This can lead to changes in the expression of genes involved in various cellular processes, including metabolism and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses. Understanding these dosage effects is essential for determining safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 and GST, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and toxicity. For instance, the conjugation of this compound with glutathione by GST can enhance its excretion from the body, reducing its toxic effects. Additionally, the compound’s metabolism can affect the levels of other metabolites, influencing overall metabolic flux and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its function and activity. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its activity and interactions with other biomolecules. For example, localization to the mitochondria can enhance the compound’s effects on cellular metabolism and oxidative stress .
Eigenschaften
IUPAC Name |
4-methylsulfonyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHDEFQVGUCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242656 | |
| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-10-9 | |
| Record name | 4-(Methylsulfonyl)-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylsulphonyl)-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Methylsulfonyl)-2-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PM7M4FBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)
![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)
![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)
![5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359882.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)
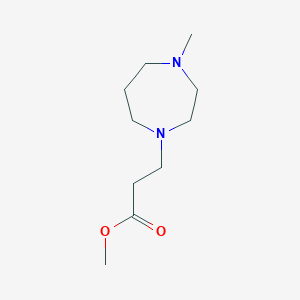
![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)
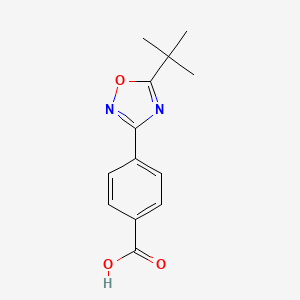
![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)
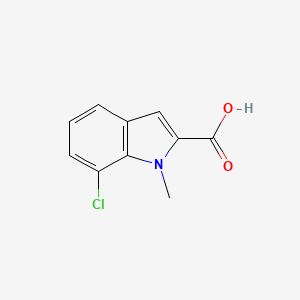
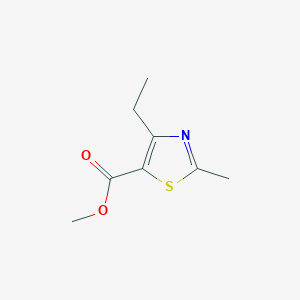
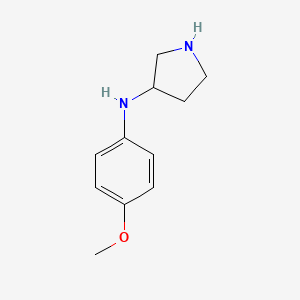
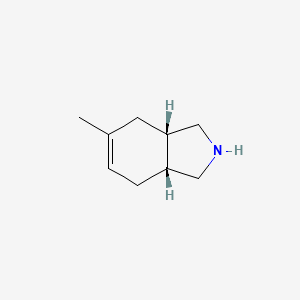
![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)
